molecular formula C18H14FNO2 B15150665 N-(4-fluorophenyl)-3-methoxynaphthalene-2-carboxamide

N-(4-fluorophenyl)-3-methoxynaphthalene-2-carboxamide

Cat. No.: B15150665
M. Wt: 295.3 g/mol
InChI Key: HEXVOLWKTLMURH-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-methoxynaphthalene-2-carboxamide is an organic compound characterized by the presence of a fluorophenyl group, a methoxynaphthalene moiety, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-methoxynaphthalene-2-carboxamide typically involves the reaction of 4-fluoroaniline with 3-methoxynaphthalene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-throughput screening and optimization of reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of 3-methoxynaphthalene-2-carboxylic acid or 3-methoxynaphthalene-2-carbaldehyde.

    Reduction: Formation of N-(4-fluorophenyl)-3-methoxynaphthylamine.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-fluorophenyl)-3-methoxynaphthalene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets through hydrophobic interactions and hydrogen bonding. The methoxynaphthalene moiety contributes to the compound’s overall stability and bioavailability. The carboxamide group facilitates the formation of additional hydrogen bonds, further stabilizing the compound-target complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)-3-methoxynaphthalene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a fluorophenyl and a methoxynaphthalene moiety allows for versatile chemical modifications and potential applications in various fields. Additionally, the compound’s ability to undergo multiple types of chemical reactions makes it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C18H14FNO2

Molecular Weight

295.3 g/mol

IUPAC Name

N-(4-fluorophenyl)-3-methoxynaphthalene-2-carboxamide

InChI

InChI=1S/C18H14FNO2/c1-22-17-11-13-5-3-2-4-12(13)10-16(17)18(21)20-15-8-6-14(19)7-9-15/h2-11H,1H3,(H,20,21)

InChI Key

HEXVOLWKTLMURH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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